![molecular formula C21H17N3O5S B2814093 (2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 463366-91-8](/img/structure/B2814093.png)

(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Übersicht

Beschreibung

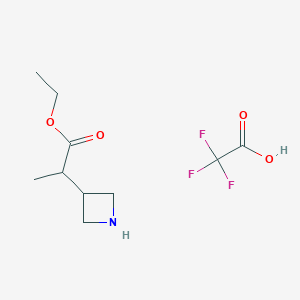

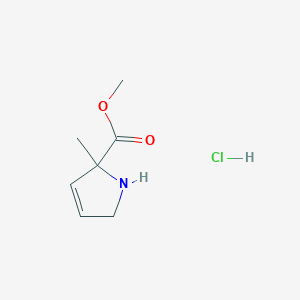

The compound “(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a unique chemical with the linear formula C21H17N3O5S . It has a molecular weight of 423.451 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 423.451 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Transformations

The compound has been involved in studies focusing on the synthesis of various derivatives of thiazolo[3,2-b][1,2,4]triazine. One study described the synthesis of imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazine derivatives through a cascade synthesis process involving aldol condensation and intramolecular ring-opening/closing reactions (Kravchenko et al., 2014).

Another research explored the synthetic approach to various fused triazine systems, examining the reactions of phenylpyruvic acid with different chemical agents to produce a range of triazine derivatives (Massry, 2003).

Additionally, the synthesis and characterization of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one have been studied, highlighting various chemical reactions and structural analyses of these compounds (Abd El-All et al., 2016).

Structural and Molecular Analysis

Research has been conducted on the unexpected formation of benzofuranylidene derivatives of imidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine, providing insights into their structural properties through X-ray diffraction analysis (Kravchenko et al., 2015).

The diastereoselective synthesis of certain triazine derivatives has also been investigated, focusing on the synthesis procedures and isomerization reactions under various catalytic conditions (Gazieva et al., 2014).

Another study explored the reaction of triazine derivatives with isatins, leading to the formation of new compounds, further characterized by X-ray diffraction studies (Vasilevskii et al., 2010).

Chemical Reactivity and Compound Formation

The synthesis of previously unknown derivatives of imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine has been documented, involving aldol-crotonic condensation and three-component condensation processes (Gazieva et al., 2013).

Research has also been conducted on the optimized synthesis and structural characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, providing insights into their molecular structures and characterization techniques (Hwang et al., 2017).

Additionally, the synthesis of novel spiro[indole-3,3′-pyrrolidin]-2(1H)-ones has been explored, involving diastereoselective cycloaddition of azomethine ylide to specific triazine derivatives (Gazieva et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of this compound are proteins involved in cell growth and proliferation. The compound has been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been found to inhibit tubulin polymerization, which is crucial for cell division . It also inhibits the function of Hsp90, a protein that helps other proteins fold properly .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By inhibiting Hsp90, it disrupts protein folding, leading to the degradation of misfolded proteins . The compound also inhibits the function of TrxR, an enzyme involved in maintaining the redox state of cells .

Pharmacokinetics

Compounds with similar structures have been found to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of the aforementioned targets leads to a halt in cell division, degradation of misfolded proteins, and disruption of the cellular redox state . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can affect its stability and efficacy .

Biochemische Analyse

Cellular Effects

Compounds containing the trimethoxyphenyl (TMP) group, which is present in this compound, have displayed notable anti-cancer effects by effectively inhibiting various proteins and enzymes .

Molecular Mechanism

Compounds containing the trimethoxyphenyl (TMP) group, which is present in this compound, have been known to inhibit various proteins and enzymes .

Eigenschaften

IUPAC Name |

(2E)-6-phenyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S/c1-27-14-9-12(10-15(28-2)18(14)29-3)11-16-20(26)24-21(30-16)22-19(25)17(23-24)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQQAKAUWGJPRG-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

463366-91-8 | |

| Record name | (2E)-6-PHENYL-2-(3,4,5-TRIMETHOXYBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814010.png)

![2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B2814011.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)

![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)